![molecular formula C13H15Cl2NO4S B1458599 1-[(3,4-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid CAS No. 1858254-99-5](/img/structure/B1458599.png)

1-[(3,4-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid

Overview

Description

1-[(3,4-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid is a chemical compound with the molecular formula C13H15Cl2NO4S . It is a derivative of piperidine-4-carboxylic acid, also known as isonipecotic acid . Isonipecotic acid is a heterocyclic compound that acts as a GABA A receptor partial agonist .

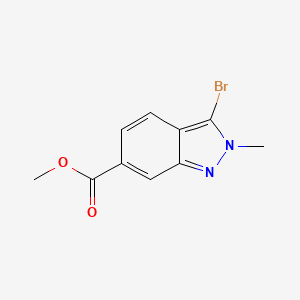

Molecular Structure Analysis

The molecular structure of 1-[(3,4-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid consists of a piperidine ring with a carboxylic acid moiety and a sulfonyl group attached to a dichlorobenzyl group . The exact three-dimensional structure is not provided in the available sources.Scientific Research Applications

Anticancer Research

Studies have synthesized and evaluated piperidine derivatives for their potential as anticancer agents. For instance, propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole were synthesized and assessed, revealing some compounds with significant anticancer activity against specific cell lines. These findings suggest that structural analogs of 1-[(3,4-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid could be explored for anticancer properties (A. Rehman et al., 2018).

Enzyme Inhibition for Disease Treatment

The compound and its related derivatives have been part of studies focusing on enzyme inhibition, a crucial approach in treating diseases like Alzheimer's. N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide were synthesized to evaluate new drug candidates for Alzheimer’s disease, demonstrating the potential of piperidine derivatives in modulating biological targets (A. Rehman et al., 2018).

Synthesis of Novel Compounds with Therapeutic Uses

The structural flexibility of piperidine derivatives allows for the creation of a wide variety of compounds with potential therapeutic applications. Research into the synthesis of new sulfonyl hydrazones, which include piperidine rings, highlights the compound’s relevance in medicinal chemistry. These studies aim at discovering molecules with antioxidant capacity and anticholinesterase activity, indicating the compound's significance in developing treatments for oxidative stress and neurological disorders (Nurcan Karaman et al., 2016).

Antimicrobial Activity

Derivatives of piperidine have been synthesized and evaluated for their antimicrobial properties against pathogens affecting plants like tomato. Such studies underscore the utility of piperidine derivatives in agricultural science, potentially leading to new plant protection strategies (K. Vinaya et al., 2009).

properties

IUPAC Name |

1-[(3,4-dichlorophenyl)methylsulfonyl]piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15Cl2NO4S/c14-11-2-1-9(7-12(11)15)8-21(19,20)16-5-3-10(4-6-16)13(17)18/h1-2,7,10H,3-6,8H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGQKYPMRVCKAJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)S(=O)(=O)CC2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15Cl2NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(3,4-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(Tert-butoxy)cyclobutyl]ethan-1-amine](/img/structure/B1458523.png)

![[5-(Trifluoromethyl)-1,3-thiazol-2-yl]methanol](/img/structure/B1458524.png)

![6-chloro-1-methyl-5-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1458525.png)

![10-Chloro-12-(4-methylphenyl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B1458535.png)

![N-[1-(1-methyl-1H-pyrazol-5-yl)-2-oxopiperidin-3-yl]methanesulfonamide](/img/structure/B1458537.png)

![1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B1458539.png)